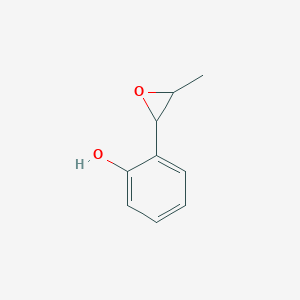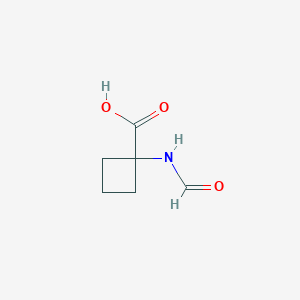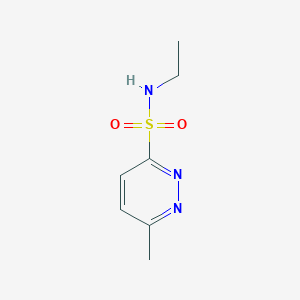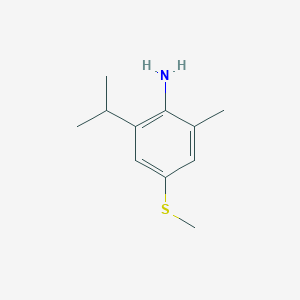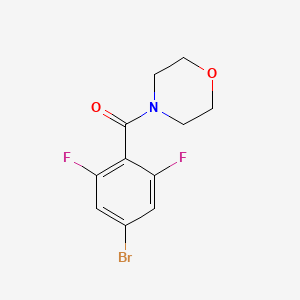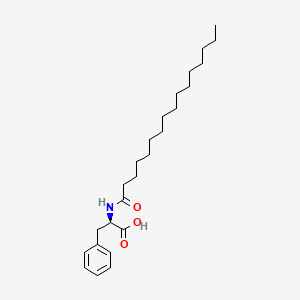
N-Hexadecanoyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecanoyl-D-phenylalanine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylalanine. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylalanine typically involves the acylation of D-phenylalanine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Hexadecanoyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-Hexadecanoyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Mecanismo De Acción
The mechanism of action of N-Hexadecanoyl-D-phenylalanine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, affecting their fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include various membrane-bound enzymes and receptors, which can be modulated by the presence of this compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-palmitoyl-L-phenylalanine
- N-hexadecanoyl-L-phenylalanine
- N-tetradecanoyl-D-phenylalanine
Uniqueness
N-Hexadecanoyl-D-phenylalanine is unique due to its specific stereochemistry (D-phenylalanine) and the length of its acyl chain (hexadecanoyl). This combination imparts distinct physicochemical properties, such as higher Krafft temperature and specific interactions with chiral environments, making it particularly useful in applications requiring chiral discrimination and specific surfactant properties .
Propiedades
Fórmula molecular |
C25H41NO3 |
|---|---|
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
(2R)-2-(hexadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m1/s1 |
Clave InChI |
BAHIJPSQSKWCJX-HSZRJFAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


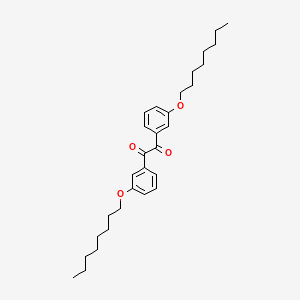

![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
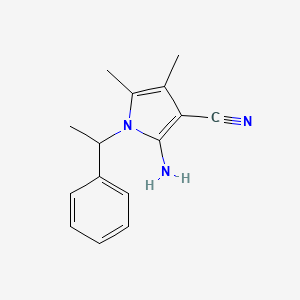
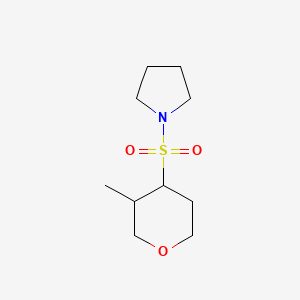

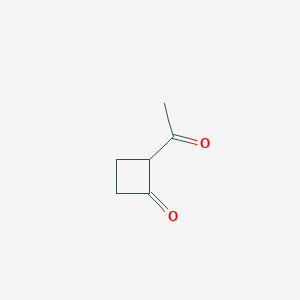
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

